BMS-187308

Endothelin receptor pharmacology ETA antagonist SAR Radioligand binding

BMS-187308 (2′-amino-N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-methylpropyl)[1,1′-biphenyl]-2-sulfonamide) is a small-molecule biphenylsulfonamide endothelin-A (ETA) receptor antagonist developed by Bristol‑Myers Squibb as part of an extensive structure–activity relationship (SAR) program. It demonstrates nanomolar affinity for the ETA receptor (Ki = 4.7 nM) with approximately 360-fold selectivity over the ETB receptor (Ki = 1,700 nM) and exhibits oral bioavailability with in vivo efficacy in both rodent and non-human primate models of ET-1-induced pressor response.

Molecular Formula C21H25N3O3S
Molecular Weight 399.5 g/mol
CAS No. 153624-15-8
Cat. No. B1667170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-187308
CAS153624-15-8
Synonyms2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)(1,1-biphenyl)-2-sulfonamide
BMS 187308
BMS-187308
Molecular FormulaC21H25N3O3S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)CC(C)C)N
InChIInChI=1S/C21H25N3O3S/c1-13(2)11-16-9-10-17(19(22)12-16)18-7-5-6-8-20(18)28(25,26)24-21-14(3)15(4)23-27-21/h5-10,12-13,24H,11,22H2,1-4H3
InChIKeyOZDIAVKCLFSBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-187308 (CAS 153624-15-8): A Biphenylsulfonamide Endothelin-A (ETA) Selective Antagonist for Cardiovascular Research Procurement


BMS-187308 (2′-amino-N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-methylpropyl)[1,1′-biphenyl]-2-sulfonamide) is a small-molecule biphenylsulfonamide endothelin-A (ETA) receptor antagonist developed by Bristol‑Myers Squibb as part of an extensive structure–activity relationship (SAR) program [1]. It demonstrates nanomolar affinity for the ETA receptor (Ki = 4.7 nM) with approximately 360-fold selectivity over the ETB receptor (Ki = 1,700 nM) and exhibits oral bioavailability with in vivo efficacy in both rodent and non-human primate models of ET-1-induced pressor response [1]. The compound is a research‑grade pharmacological tool for probing ETA‑mediated cardiovascular pathophysiology and serves as a key benchmark in the evolution of biphenylsulfonamide‑based endothelin antagonists [1].

Why Generic Interchange of BMS-187308 with Other Biphenylsulfonamide ETA Antagonists Is Scientifically Unjustified


Within the biphenylsulfonamide chemotype, seemingly minor structural modifications produce substantial differences in ETA binding affinity, ETA/ETB selectivity, and functional antagonist potency. The SAR program from which BMS-187308 emerged demonstrated that the synergistic combination of a 4′-isobutyl substituent and a 2′-amino group was required to achieve the maximal ETA binding affinity and functional activity observed in this series [1]. Analogues bearing only one of these two key substituents—such as the 4′-isobutyl monosubstituted derivative 6l (ETA Ki = 18 nM, ETB Ki = 210 nM) or the 2′-amino monosubstituted derivative 6a—showed significantly lower potency and selectivity [1]. Even conservative modifications of the 2′-amino group (e.g., N-methylation, N,N-dimethylation) resulted in a 3‑fold to >10‑fold loss of binding affinity [1]. Furthermore, replacement of the pendant phenyl ring with heterocyclic bioisosteres (e.g., pyridinyl, pyrimidinyl, thienyl) universally failed to match the binding affinity of the unsubstituted biphenylsulfonamide scaffold [1]. These steep and non‑linear SAR relationships mean that nominally similar in‑class compounds cannot be assumed to be functionally interchangeable; procurement decisions unsupported by direct comparative binding and functional data risk introducing compounds with inferior target engagement and translational validity.

Quantitative Differentiation of BMS-187308 from Closest Biphenylsulfonamide Analogs: A Head‑to‑Head Procurement Evidence Guide


4‑Fold Improvement in ETA Binding Affinity Over the Optimal 4′‑Isobutyl Monosubstituted Analog (6l)

BMS-187308 (compound 20) incorporates both the 4′-isobutyl and 2′-amino substituents identified as independently beneficial in the biphenylsulfonamide series. In head‑to‑head comparison within the same study, BMS-187308 achieved an ETA Ki of 4.7 nM, representing a 3.8‑fold improvement over compound 6l (ETA Ki = 18 nM), the best 4′‑monosubstituted analog [1]. This demonstrates that the 2′‑amino group provides a synergistic binding enhancement beyond the additive contributions of the individual substituents [1].

Endothelin receptor pharmacology ETA antagonist SAR Radioligand binding

Substantially Enhanced ETA Selectivity Over ETB Compared to the 4′‑Isobutyl Analog (6l)

BMS-187308 achieved an ETB Ki of 1,700 nM, yielding an ETA/ETB selectivity ratio of approximately 360‑fold [1]. In contrast, the 4′-isobutyl monosubstituted analog 6l exhibited an ETB Ki of 210 nM and an ETA/ETB selectivity ratio of only ~12‑fold [1]. The 2′-amino substituent in BMS-187308 thus contributes not only to enhanced ETA affinity but also to a marked improvement in subtype selectivity [1].

ETA/ETB selectivity Receptor subtype profiling Endothelin pharmacology

2‑Fold Improvement in Functional Antagonist Potency Over Compound 6l in Isolated Tissue

In a functional assay measuring inhibition of ET-1‑induced contraction of rabbit carotid artery rings, BMS-187308 demonstrated a functional KB value indicating a 2‑fold improvement in antagonist potency compared to compound 6l [1]. This tissue‑based endpoint confirms that the enhanced binding affinity of BMS-187308 translates into greater functional blockade of ETA‑mediated vasoconstriction in an intact pharmacological preparation [1].

Functional antagonism Vascular contractility assay ETA receptor pharmacology

Demonstrated Oral Efficacy in Blocking ET-1 Pressor Response In Vivo in Rat Model

BMS-187308 exhibited robust oral activity as measured by inhibition of the pressor response to exogenous ET-1 infusion in rats [1]. This property is not uniformly shared across the biphenylsulfonamide series; many high‑affinity ETA binders in this class lack adequate oral bioavailability to be used as systemic pharmacological tools. The oral efficacy of BMS-187308 is a directly demonstrated experimental outcome rather than an inferred property [1].

Oral bioavailability In vivo pressor response Endothelin-1 challenge model

In Vivo Efficacy in Non‑Human Primate Model: Translational Validation of ETA Antagonism

BMS-187308 was evaluated in conscious monkeys, where intravenous doses of 10 and 30 µmol/kg attenuated the pressor responses to exogenous ET-1 administration [1]. This demonstration of in vivo ETA antagonism in a non‑human primate model provides translational evidence that is absent for the vast majority of biphenylsulfonamide analogs, including compound 6l, which were not advanced to primate efficacy testing [1].

Primate pharmacology In vivo target engagement Translational cardiovascular model

Recommended Research and Industrial Application Scenarios for BMS-187308 Based on Quantitative Differentiation Evidence


In Vitro Pharmacological Profiling of ETA‑Selective Antagonism Without ETB Confounding

BMS-187308’s ~360‑fold selectivity for ETA over ETB (Ki 4.7 nM vs. 1,700 nM) makes it an ideal reference antagonist for experiments requiring isolation of ETA‑mediated signaling, such as in vascular smooth muscle cell proliferation assays, calcium mobilization studies, or gene expression profiling where ETB co‑activation would obscure data interpretation [1]. The compound should be selected over less selective biphenylsulfonamide analogs such as 6l (~12‑fold selectivity) when receptor‑subtype specificity is critical to experimental conclusions [1].

Ex Vivo Vascular Reactivity Studies Requiring Functional ETA Blockade in Intact Tissue

The demonstrated 2‑fold improvement in functional antagonist potency of BMS-187308 over compound 6l in rabbit carotid artery contraction assays supports its use in organ‑bath pharmacology studies examining ETA‑dependent vasoconstriction [1]. Researchers quantifying Schild analysis parameters or comparing the relative contribution of ETA vs. ETB receptors to agonist‑evoked contraction should preferentially use BMS-187308 to achieve more complete ETA blockade at lower tissue‑exposure concentrations [1].

Oral Dosing Regimens in Rodent Cardiovascular Disease Models

The oral efficacy of BMS-187308 demonstrated in the rat ET-1 pressor model qualifies it for chronic oral dosing studies in rodent models of pulmonary hypertension, systemic hypertension, or heart failure where parenteral administration is impractical [1]. BMS-187308 should be considered over orally inactive biphenylsulfonamide analogs when the experimental design requires repeated daily dosing or long‑term target engagement via the oral route [1].

Translational Bridging Studies from Rodent to Primate Cardiovascular Pharmacology

The availability of primate efficacy data for BMS-187308—specifically attenuation of ET-1 pressor responses at 10 and 30 µmol/kg iv in conscious monkeys—supports its selection in research programs that require cross‑species validation of target engagement [1]. BMS-187308 is preferable to structurally related biphenylsulfonamide leads that lack primate pharmacodynamic characterization when the research objective involves extrapolating ETA antagonist pharmacology from rodent to primate models [1].

Quote Request

Request a Quote for BMS-187308

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.